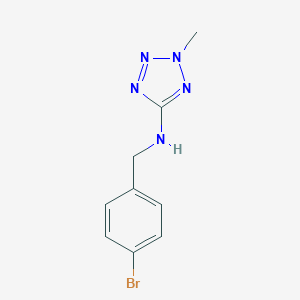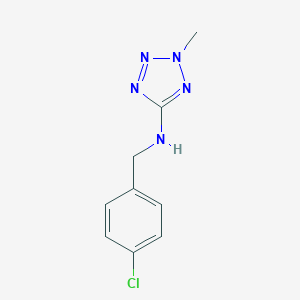![molecular formula C16H24N2O8S2 B275679 4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE](/img/structure/B275679.png)
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups and a morpholinosulfonyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE typically involves multiple steps, starting with the preparation of the phenyl ring with methoxy and sulfonyl substitutions. Common synthetic routes include:
Methoxylation: Introduction of methoxy groups to the phenyl ring using methanol and a suitable catalyst.
Sulfonylation: Addition of the morpholinosulfonyl group through a sulfonylation reaction, often using sulfonyl chlorides and morpholine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE undergoes various chemical reactions, including:
Oxidation: Conversion of the methoxy groups to hydroxyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Replacement of the methoxy groups with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, sulfide derivatives, and various substituted phenyl compounds.
科学的研究の応用
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular pathways, leading to its observed biological effects. For example, it may inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis, thereby exhibiting antimicrobial and anticancer properties .
類似化合物との比較
Similar Compounds
2,4-Dimethoxyphenyl sulfone: Lacks the morpholinosulfonyl group, resulting in different chemical properties and applications.
5-Morpholinosulfonylphenyl morpholino sulfone: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
4-[2,4-DIMETHOXY-5-(MORPHOLINE-4-SULFONYL)BENZENESULFONYL]MORPHOLINE is unique due to its specific combination of methoxy and morpholinosulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.
特性
分子式 |
C16H24N2O8S2 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
4-(2,4-dimethoxy-5-morpholin-4-ylsulfonylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C16H24N2O8S2/c1-23-13-11-14(24-2)16(28(21,22)18-5-9-26-10-6-18)12-15(13)27(19,20)17-3-7-25-8-4-17/h11-12H,3-10H2,1-2H3 |
InChIキー |
ILKZICARPGOOGX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3)OC |
正規SMILES |
COC1=CC(=C(C=C1S(=O)(=O)N2CCOCC2)S(=O)(=O)N3CCOCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isobutylamine](/img/structure/B275598.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275605.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B275606.png)
![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B275608.png)
![N-({3-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B275609.png)


![N-{2-[(4-chlorobenzyl)oxy]benzyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B275615.png)
![N1-{[3-CHLORO-5-METHOXY-4-(THIOPHEN-2-YLMETHOXY)PHENYL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B275616.png)
![N~1~-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275618.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-ethoxybenzyl]-1H-tetrazole-1,5-diamine](/img/structure/B275620.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B275624.png)
